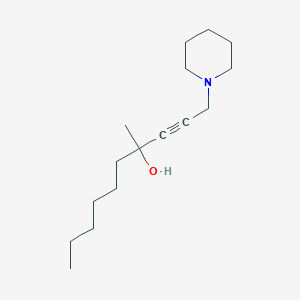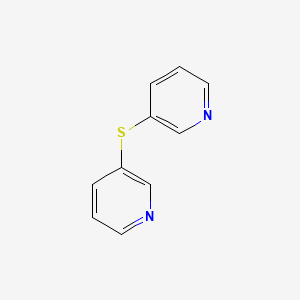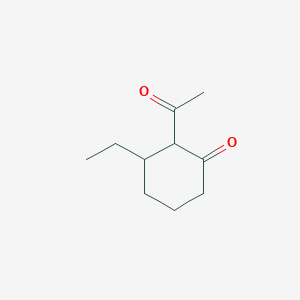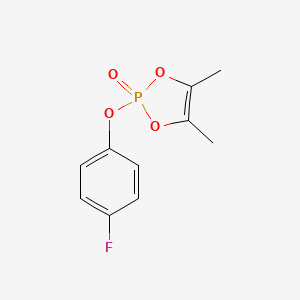
1-(3,4-Methylenedioxyphenyl)-1-hexen-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Methylenedioxyphenyl)-1-hexen-3-one is an organic compound that belongs to the class of phenylalkylamines It is characterized by the presence of a methylenedioxy group attached to a phenyl ring, which is further connected to a hexenone chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(3,4-Methylenedioxyphenyl)-1-hexen-3-one can be synthesized through several synthetic routes. One common method involves the condensation of 3,4-methylenedioxybenzaldehyde with hexanone in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The starting materials are fed into the reactor, and the product is continuously collected and purified.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,4-Methylenedioxyphenyl)-1-hexen-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the hexenone group to an alcohol or alkane.
Substitution: The methylenedioxy group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Methylenedioxyphenyl)-1-hexen-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Wirkmechanismus
The mechanism of action of 1-(3,4-Methylenedioxyphenyl)-1-hexen-3-one involves its interaction with various molecular targets and pathways. The methylenedioxy group is known to interact with enzymes and receptors, potentially modulating their activity. The compound may also affect cellular signaling pathways, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3,4-Methylenedioxyphenyl)-2-propanone: Similar in structure but with a propanone chain instead of hexenone.
1-(3,4-Methylenedioxyphenyl)-1-propanamine: Contains an amine group instead of a ketone.
3,4-Methylenedioxyamphetamine: A well-known psychoactive compound with a similar methylenedioxyphenyl group.
Uniqueness
1-(3,4-Methylenedioxyphenyl)-1-hexen-3-one is unique due to its hexenone chain, which imparts different chemical and biological properties compared to its analogs
Eigenschaften
CAS-Nummer |
56750-94-8 |
|---|---|
Molekularformel |
C13H14O3 |
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
(E)-1-(1,3-benzodioxol-5-yl)hex-1-en-3-one |
InChI |
InChI=1S/C13H14O3/c1-2-3-11(14)6-4-10-5-7-12-13(8-10)16-9-15-12/h4-8H,2-3,9H2,1H3/b6-4+ |
InChI-Schlüssel |
JZZYAPMXSFSFKU-GQCTYLIASA-N |
Isomerische SMILES |
CCCC(=O)/C=C/C1=CC2=C(C=C1)OCO2 |
Kanonische SMILES |
CCCC(=O)C=CC1=CC2=C(C=C1)OCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Acetic acid;[4-(3,10-dihydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14622544.png)

![5-Methyl-1-[(4-nitrophenyl)methoxy]-1H-pyrrole-2-carbonitrile](/img/structure/B14622557.png)
![1-Oxaspiro[4.5]decan-6-ol, 2,6,10,10-tetramethyl-, (2R,5R,6S)-rel-](/img/structure/B14622560.png)


![3-Ethyl-1-phenyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14622579.png)



